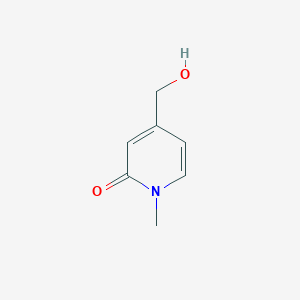
4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known as 4-HMMP, is an organic compound that has become increasingly important in the scientific community due to its wide range of applications. 4-HMMP is a versatile compound that can be used in a variety of synthetic processes, and its unique properties have made it a popular choice for a wide range of research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Complex Formation : 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and related compounds have been synthesized and used to form complexes with various metals. For example, 3-hydroxy-1-methylpyridine-2(1H)-thione, a similar compound, forms stable Fe(III) and Ga(III) complexes, demonstrating the potential of these compounds in metal coordination chemistry (Katoh, Harada, & Saito, 2006).
Photochemistry
- Photochemical Reactions : In the field of photochemistry, 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one derivatives have been involved in reactions yielding various pyridine derivatives. This illustrates their role in photochemical transformations, contributing to the development of novel photochemical processes (Stenberg & Travecedo, 1971).
Phytotoxic Activity
- Phytotoxic Applications : Derivatives of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one have been evaluated for their phytotoxic activity. These studies contribute to understanding how these compounds affect plant growth, offering potential insights for agricultural and herbicidal applications (Demuner et al., 2009).
Solubility Improvement
- Improving Drug Solubility : The solubility of drug-like compounds is a critical aspect of pharmaceutical development. 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has been used as a base molecule to improve solubility, showcasing its importance in medicinal chemistry (Machado et al., 2013).
Sensor Development
- Sensor Development : The structural properties of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one derivatives have been exploited to develop sensors. For example, their ability to selectively sense sulphide ions highlights the potential of these compounds in environmental and biological sensing technologies (Chakraborty, Mondal, & Chattopadhyay, 2020).
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXPNQGKAJZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666187 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
CAS RN |
371765-69-4 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)




![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)



![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)
